molecular formula C21H15N3O5S B2866863 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 361160-09-0

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2866863
CAS No.: 361160-09-0
M. Wt: 421.43
InChI Key: FJUJORYWGRROLU-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a synthetic benzothiazole derivative designed for advanced chemical and biomedical research. This compound is of significant interest in early drug discovery, particularly in the fields of oncology and oxidative stress studies. Benzothiazole scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile biological activities . Research into analogous benzothiazole-2-carboxamide derivatives has demonstrated promising antiproliferative activity against various human cancer cell lines, making this chemical class a valuable template for developing novel anticancer agents . Furthermore, hydroxy- and methoxy-substituted benzothiazoles have shown exceptional antioxidant capacity in free radical scavenging assays, in some cases significantly outperforming standard antioxidants like butylated hydroxytoluene (BHT) . The specific arrangement of methoxy and nitro substituents on the benzothiazole core is a key structural feature explored to optimize these biological activities and rationalize efficacy through computational studies such as Density Functional Theory (DFT) calculations . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c1-28-17-11-13(24(26)27)12-18-19(17)22-21(30-18)23-20(25)15-9-5-6-10-16(15)29-14-7-3-2-4-8-14/h2-12H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUJORYWGRROLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations
  • Substituent Effects on the Benzothiazole Core: Nitro Group (Position 6): The presence of a nitro group at position 6 is shared with BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide), which demonstrated significant antimicrobial activity against E. coli (MIC = 3.125 µg/ml) and P. aeruginosa (MIC = 6.25 µg/ml) . Similarly, Patel et al. (2010) reported that a 6-nitro substituent in 1,2,4-triazole-benzothiazole hybrids enhanced antitubercular activity against M. tuberculosis . Methoxy Group (Position 4): The methoxy group at position 4 is structurally analogous to BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide), which exhibited potent antibacterial activity (MIC = 3.125 µg/ml against E. coli) . This substituent may improve solubility and membrane penetration compared to hydrophobic groups. Phenoxybenzamide Moiety: Unlike BTC-j and BTC-r, which feature pyridine-linked acetamide groups, the phenoxybenzamide linker in the target compound may influence steric interactions with target proteins. Similar benzamide derivatives, such as those in , showed moderate to potent antibacterial activity, suggesting the benzamide group itself contributes to target binding .

Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives

Compound Substituents (Benzothiazole Core) MIC (µg/ml) Against E. coli MIC (µg/ml) Against S. aureus Notable Activity Reference
Target Compound 4-methoxy, 6-nitro Data not reported Data not reported Likely DNA gyrase inhibition -
BTC-j 6-methoxy 3.125 12.5 Broad-spectrum antibacterial
BTC-r 6-nitro 3.125 12.5 Antimicrobial
Patel et al. (2010) Compound 6-nitro (triazole hybrid) - - Anti-tubercular
  • Antimicrobial Spectrum : While direct MIC data for the target compound is unavailable, structurally similar compounds with nitro or methoxy groups (e.g., BTC-j and BTC-r) show potent activity against Gram-negative and Gram-positive bacteria . The nitro group may also confer antitubercular activity, as seen in Patel et al.'s study .
  • Mechanistic Insights : Molecular docking studies on BTC-j and BTC-r with DNA gyrase (PDB: 3G75) revealed strong interactions with the enzyme's active site, suggesting a shared mechanism of action for nitro- and methoxy-substituted benzothiazoles .
Physicochemical Properties
  • Molecular Weight and Solubility: The target compound (molecular formula: C₂₁H₁₅N₃O₅S) has a higher molecular weight (~421.4 g/mol) compared to BTC-j (C₁₅H₁₄N₄O₂S; ~326.4 g/mol) .
  • Electron-Withdrawing Effects : The nitro group at position 6 enhances electron-withdrawing properties, which could stabilize interactions with bacterial enzymes. In contrast, methoxy groups (electron-donating) may improve solubility and pharmacokinetics .

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